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Abstract
LY2365109 is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1). By

blocking the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations,

thereby potentiating N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action

has positioned LY2365109 and other GlyT1 inhibitors as potential therapeutic agents for central

nervous system (CNS) disorders associated with hypoglutamatergic function, such as

schizophrenia. This technical guide provides a comprehensive overview of the pharmacological

profile of LY2365109, including its in vitro and in vivo properties, mechanism of action, and key

experimental protocols.

Introduction
Glycine is an essential co-agonist at the NMDA receptor, a critical component of excitatory

neurotransmission in the brain. The synaptic concentration of glycine is tightly regulated by

GlyT1, a sodium and chloride-dependent transporter. Inhibition of GlyT1 represents a

promising therapeutic strategy to enhance NMDA receptor signaling without directly activating

the receptor, which could lead to excitotoxicity. LY2365109, developed by Eli Lilly and

Company, is a potent and selective non-transportable inhibitor of GlyT1. Its pharmacological

profile suggests potential utility in treating the negative and cognitive symptoms of

schizophrenia, as well as other CNS disorders.
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In Vitro Pharmacology
Binding Affinity and Selectivity
LY2365109 demonstrates high affinity for GlyT1 and significant selectivity over the glycine

transporter 2 (GlyT2). This selectivity is crucial as GlyT2 is primarily involved in inhibitory

glycinergic neurotransmission in the brainstem and spinal cord.

Target IC50 (nM) Reference

Glycine Transporter 1 (GlyT1) 15.8 [1][2]

Glycine Transporter 2 (GlyT2) > 30,000 [1]

Mechanism of Action
LY2365109 acts as a non-competitive inhibitor of glycine reuptake by binding to GlyT1. This

inhibition leads to an increase in the extracellular concentration of glycine, particularly in the

vicinity of NMDA receptors. As glycine is a requisite co-agonist for NMDA receptor activation, its

increased availability enhances the probability of NMDA receptor channel opening in the

presence of glutamate, thereby potentiating glutamatergic neurotransmission.
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Figure 1: Signaling pathway of LY2365109 action.

In Vivo Pharmacology
Effects on Extracellular Glycine Levels
In vivo microdialysis studies in rats have demonstrated that oral administration of LY2365109
leads to a dose-dependent increase in extracellular glycine levels in the brain.

Brain Region Dose (mg/kg, p.o.)
Fold Increase in

Glycine
Reference

Striatum 10
2-fold (from 1.52 µM

to 3.6 µM)
[1]

Cerebrospinal Fluid

(CSF)
10

3-fold (from 10.38 µM

to 36 µM)
[1]
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Effects on Neurotransmitter Release
By potentiating NMDA receptor function, LY2365109 can modulate the release of other

neurotransmitters. Studies have shown that it enhances acetylcholine and dopamine release in

the striatum and prefrontal cortex, respectively[1].

Behavioral Effects
LY2365109 has demonstrated potential as an anticonvulsant by increasing the seizure

threshold in mice[3]. This effect is consistent with the role of enhanced NMDA receptor function

in modulating neuronal excitability.

At higher doses, LY2365109 has been observed to produce profound locomotor and

respiratory impairments[1]. These adverse effects are thought to be due to excessive elevation

of glycine levels in caudal brain areas, leading to the activation of inhibitory strychnine-sensitive

glycine receptors.

Preclinical Pharmacokinetics
A comprehensive preclinical pharmacokinetic profile of LY2365109 is not publicly available.

Further studies would be required to fully characterize its absorption, distribution, metabolism,

and excretion (ADME) properties across different species.

Clinical Development Status
There is no publicly available information indicating that LY2365109 has entered clinical trials.

The development of GlyT1 inhibitors for schizophrenia has faced challenges, with several

candidates failing to demonstrate significant efficacy in late-stage clinical trials. The current

development status of LY2365109 by Eli Lilly and Company is not disclosed.

Experimental Protocols
Glycine Uptake Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of compounds

on GlyT1.
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Figure 2: Workflow for Glycine Uptake Inhibition Assay.
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Materials:

CHO-K1 cells stably overexpressing human GlyT1a.

384-well cell culture plates.

Uptake buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

[³H]glycine (radiolabeled glycine).

LY2365109 and other test compounds.

Scintillation fluid and counter.

Procedure:

Cell Plating: Plate CHO-K1/hGlyT1a cells in 384-well plates and culture overnight.

Compound Addition: Wash the cells with uptake buffer and then add varying concentrations

of LY2365109 or a vehicle control.

Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each

well to initiate the uptake reaction.

Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by

washing the cells with ice-cold uptake buffer.

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the

amount of incorporated [³H]glycine using a scintillation counter.

Data Analysis: Determine the concentration of LY2365109 that inhibits 50% of the specific

glycine uptake (IC50) by fitting the data to a dose-response curve.

In Vivo Microdialysis
This protocol outlines the general procedure for measuring extracellular glycine levels in the

brain of freely moving rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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